21-Amino-17-hydroxyprogesteronehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-amino-17-hydroxyprogesterone hydrochloride typically involves the modification of progesteroneThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .
Industrial Production Methods
Industrial production of 21-amino-17-hydroxyprogesterone hydrochloride involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and analysis . The process ensures high purity and yield of the compound, making it suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
21-amino-17-hydroxyprogesterone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
21-amino-17-hydroxyprogesterone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of steroid hormones.
Biology: The compound is used to investigate its effects on cellular processes and hormone regulation.
Medicine: Research on 21-amino-17-hydroxyprogesterone hydrochloride helps in understanding its potential therapeutic uses, particularly in hormone replacement therapy and treatment of hormonal disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of steroid hormone synthesis
Mechanism of Action
The mechanism of action of 21-amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to progesterone receptors, influencing the expression of genes involved in various biological processes. This interaction can modulate hormone levels, affect cellular signaling pathways, and regulate physiological functions .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
17α-hydroxyprogesterone caproate: A synthetic derivative used in obstetrical practice.
21-deoxycortisol: Another steroid hormone with related properties
Uniqueness
21-amino-17-hydroxyprogesterone hydrochloride is unique due to its specific modifications at the 21st and 17th positions, which confer distinct biological activities. These modifications make it a valuable tool for studying the effects of steroid hormones and developing new therapeutic agents .
Properties
Molecular Formula |
C21H32ClNO3 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(10R,13S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15?,16?,17?,19-,20-,21-;/m0./s1 |
InChI Key |
VVHIFFRVNVWIOK-UCQWQHPBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CN)O)C.Cl |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.